4-Bromo-N-isopropylbenzamide
Overview
Description
4-Bromo-N-isopropylbenzamide is an organic compound with the molecular formula C10H12BrNO. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position and an isopropyl group attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-isopropylbenzamide typically involves the reaction of 4-bromobenzoyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-isopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., dimethylformamide) and a catalyst (e.g., copper iodide).
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted benzamides.
Reduction Reactions: Formation of corresponding amines.
Oxidation Reactions: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
4-Bromo-N-isopropylbenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group play crucial roles in the binding affinity and specificity of the compound. The amide group can form hydrogen bonds with target molecules, enhancing the compound’s stability and activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Bromo-N-methylbenzamide: Similar structure but with a methyl group instead of an isopropyl group.
4-Bromo-N-ethylbenzamide: Similar structure but with an ethyl group instead of an isopropyl group.
4-Chloro-N-isopropylbenzamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 4-Bromo-N-isopropylbenzamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens. The isopropyl group also provides steric hindrance and hydrophobic interactions that can influence the compound’s reactivity and binding properties .
Properties
IUPAC Name |
4-bromo-N-propan-2-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXNCWKINUCUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394746 | |
Record name | 4-Bromo-N-isopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336182-29-7 | |
Record name | 4-Bromo-N-isopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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